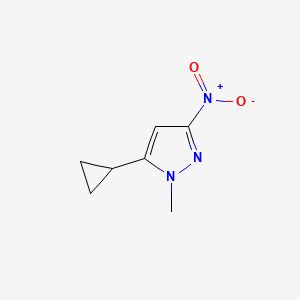

5-cyclopropyl-1-methyl-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-cyclopropyl-1-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-6(5-2-3-5)4-7(8-9)10(11)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNABCXMBFTFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl 1 Methyl 3 Nitro 1h Pyrazole

Retrosynthetic Analysis and Identification of Key Precursors

Strategic Disconnections for the Pyrazole (B372694) Ring Formation

The most established and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govjk-sci.com Applying this logic, the primary disconnection of the pyrazole ring in the target molecule occurs across the N1-C5 and N2-C3 bonds.

This disconnection strategy breaks the heterocyclic ring into two key synthons:

A methylhydrazine component, which accounts for the N1-methyl group and the N1-N2 fragment of the ring.

A 1,3-dielectrophilic synthon that must contain the cyclopropyl (B3062369) group. This is typically a 1,3-diketone or a functional equivalent.

A further disconnection involves the nitro group. The introduction of a nitro group onto a pyrazole ring is typically achieved via electrophilic nitration of the pre-formed heterocycle. nih.gov This is because the strongly electron-withdrawing nature of the nitro group can impede the initial cyclization reaction.

Therefore, the retrosynthetic pathway is as follows:

Target Molecule: 5-cyclopropyl-1-methyl-3-nitro-1H-pyrazole

Step 1 (Nitration): A late-stage electrophilic nitration suggests the immediate precursor is 5-cyclopropyl-1-methyl-1H-pyrazole .

Step 2 (Pyrazole Annulation): Disconnecting this intermediate via the Knorr synthesis pathway identifies the primary precursors.

The key precursors identified from this analysis are summarized in the table below.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Role in Synthesis |

| Methylhydrazine (CH₃NHNH₂) | Provides the N1-methyl group and the two nitrogen atoms for the pyrazole ring. |

| 1-Cyclopropyl-1,3-diketone equivalent | Acts as the three-carbon backbone (C3-C4-C5), incorporating the cyclopropyl group at the C5 position. |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | Used for the electrophilic substitution to introduce the nitro group at the C3 position of the pyrazole ring. |

Approaches for Regiospecific Introduction of Cyclopropyl and Nitro Groups

The synthesis of the target molecule requires precise control over the placement of both the cyclopropyl and the nitro substituents.

Cyclopropyl Group Introduction: The cyclopropyl moiety is introduced as part of the 1,3-dicarbonyl synthon, such as 1-cyclopropylbutane-1,3-dione. The final position of this group on the pyrazole ring (either C3 or C5) is determined by the regioselectivity of the cyclization reaction with methylhydrazine. thieme-connect.com Achieving the desired 5-cyclopropyl isomer requires directing the cyclization pathway accordingly.

Nitro Group Introduction: The nitro group is typically installed via electrophilic aromatic substitution on the 5-cyclopropyl-1-methyl-1H-pyrazole intermediate. Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic attack. researchgate.net However, the position of nitration is governed by the directing effects of the existing substituents (the N1-methyl and C5-cyclopropyl groups) and the reaction conditions. While nitration of 1-methylpyrazole (B151067) often favors the C4 position, specific nitrating systems, such as nitric acid in trifluoroacetic anhydride (B1165640), have been used to achieve nitration at the C3 position. nih.govresearchgate.net The electronic and steric influence of the C5-cyclopropyl group is a critical factor in directing the incoming nitro group to the C3 position to yield the final target compound.

Classical and Established Synthetic Routes

The forward synthesis of this compound is primarily based on the cyclocondensation reaction, a cornerstone of heterocyclic chemistry.

Cyclization Reactions Utilizing Hydrazine Derivatives and Carbonyl Synthons

The most common route to substituted pyrazoles involves the reaction of a hydrazine with a compound containing two electrophilic centers in a 1,3-relationship. nih.gov This cyclocondensation is a robust and widely applied method for constructing the pyrazole core. organic-chemistry.org

The synthesis commences with the condensation of methylhydrazine with an appropriately substituted 1,3-diketone. A suitable precursor for introducing the cyclopropyl group is a molecule like 1-cyclopropylbutane-1,3-dione . This diketone can be prepared through methods such as the Claisen condensation between cyclopropyl methyl ketone and an acetate (B1210297) source.

The reaction with methylhydrazine proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com This one-pot process is highly efficient for creating the pyrazole scaffold. organic-chemistry.orgnih.gov

When an unsymmetrical 1,3-diketone (like 1-cyclopropylbutane-1,3-dione) reacts with a substituted hydrazine (like methylhydrazine), two regioisomeric pyrazole products can be formed. conicet.gov.ar The desired product, 5-cyclopropyl-1-methyl-1H-pyrazole , requires that the N1 atom of methylhydrazine (the nitrogen bearing the methyl group) becomes bonded to the C5 of the pyrazole ring (the carbon bearing the cyclopropyl group).

The control of this regioselectivity is a well-documented challenge and is highly sensitive to reaction conditions. organic-chemistry.org

Mechanism: The initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. The NH₂ group of methylhydrazine is more nucleophilic and less sterically hindered than the NH-CH₃ group, and it typically initiates the reaction. It will preferentially attack the more electrophilic (less sterically hindered or more electron-deficient) carbonyl group of the diketone. The subsequent ring-closing step then determines the final regiochemical outcome.

Solvent Effects: The choice of solvent has a dramatic impact on regioselectivity. While reactions in standard solvents like ethanol (B145695) often produce mixtures of isomers, the use of specialized solvents can provide high selectivity. conicet.gov.arorganic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF), have been shown to significantly improve regioselectivity. organic-chemistry.org Furthermore, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can also enhance the formation of a single regioisomer. conicet.gov.aracs.org

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

| Solvent | Typical Outcome | Rationale | Reference |

| Ethanol | Low regioselectivity, mixture of isomers | Polar protic solvent, does not strongly differentiate the reactivity of the two carbonyl groups. | conicet.gov.arorganic-chemistry.org |

| N,N-Dimethylacetamide (DMAc) | High regioselectivity | Aprotic solvent with a strong dipole moment, enhances selectivity. | organic-chemistry.org |

| 2,2,2-Trifluoroethanol (TFE) | Improved regioselectivity | Fluorinated alcohol, influences the reaction pathway to favor one isomer. | conicet.gov.aracs.org |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High regioselectivity | Highly acidic fluorinated alcohol, dramatically increases the formation of a single regioisomer. | conicet.gov.aracs.org |

By carefully selecting the reaction conditions, the synthesis can be directed to selectively produce the 5-cyclopropyl-1-methyl-1H-pyrazole intermediate, which is then carried forward to the final nitration step to yield the title compound.

Nitration of Pre-Formed Pyrazole Rings

The introduction of a nitro group onto a pre-formed pyrazole ring is a common and crucial step in the synthesis of this compound. This is typically achieved through electrophilic nitration.

Direct Electrophilic Nitration Strategies for 1-Methylpyrazoles

The direct nitration of 1-methylpyrazoles is a frequently employed method for the synthesis of nitropyrazole derivatives. nih.gov The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. imperial.ac.uk However, the presence of the two nitrogen atoms complicates the reactivity, with one being a pyrrole-type (electron-donating) and the other a pyridine-type (electron-withdrawing) nitrogen. researchgate.net

A common nitrating agent is a mixture of nitric acid and sulfuric acid. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Other nitrating systems include nitric acid in acetic anhydride or nitric acid with trifluoroacetic anhydride. researchgate.netresearchgate.net For instance, the nitration of 3-acetyl-1-methylpyrazole has been successfully achieved using nitric acid in acetic anhydride to yield 4-nitro-3-acetyl-1-methylpyrazole. researchgate.net Another approach involves the use of N-nitropyrazole reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, which can act as a controlled source of the nitronium ion for the nitration of various arenes and heteroarenes under mild conditions. nih.gov

The reaction conditions, including the choice of nitrating agent, solvent, and temperature, can significantly influence the outcome of the nitration, including the regioselectivity and the potential for side reactions.

Influence of Substituents on Nitration Regioselectivity

The position of the incoming nitro group on the pyrazole ring is heavily influenced by the directing effects of the substituents already present on the ring. nih.gov In the case of 1-methylpyrazole, the methyl group at the N1 position is an activating group, directing electrophilic substitution to the C5 position. However, the pyridine-like nitrogen at the N2 position is deactivating. The C4 position is generally the most electron-rich and sterically accessible position in unsubstituted pyrazole, making it prone to electrophilic attack. imperial.ac.uk

When a substituent is present at the C3 or C5 position, it will further direct the nitration. An electron-donating group, such as a methyl group, at the C3 position would be expected to activate the C4 and C5 positions towards electrophilic attack. Conversely, an electron-withdrawing group would deactivate the ring, making nitration more difficult and potentially directing the nitro group to a different position. For example, the nitration of 3-methyl-1,5-diphenylpyrazole with nitric acid in sulfuric acid at 0°C results in the formation of the 5-p-nitroderivative. rsc.org The use of different nitrating agents can also alter the regioselectivity. Acetyl nitrate (B79036) converts 3-methyl-1,5-diphenylpyrazole into the 4-nitro-compound. rsc.org

The regioselectivity of nitration can be a complex interplay of electronic and steric factors, and the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole formations. acs.org

Introduction of the Cyclopropyl Moiety to the Pyrazole Scaffold

The incorporation of the cyclopropyl group is a key step in the synthesis of the target molecule. This can be achieved either by constructing the pyrazole ring from a cyclopropyl-containing precursor or by introducing the cyclopropyl group onto an existing pyrazole ring.

Cyclopropanation Reactions of Unsaturated Precursors

One approach to introduce the cyclopropyl group is through the cyclopropanation of an unsaturated precursor that is then used to form the pyrazole ring. A common method for cyclopropanation involves the reaction of an alkene with a carbene or carbenoid. The Simmons-Smith reaction, which uses a diiodomethane (B129776) and a zinc-copper couple, is a classic example. wikipedia.org Another method involves the use of diazo compounds, which can react with olefins to form a pyrazoline intermediate that subsequently decomposes, often thermally or photochemically, to yield the cyclopropane (B1198618). wikipedia.org This method, sometimes referred to as the Kishner cyclopropane synthesis when using hydrazine and α,β-unsaturated carbonyl compounds, can be advantageous from a green chemistry perspective as it avoids the use of metals and halogenated reagents. wikipedia.org

Coupling Reactions Involving Cyclopropyl-Containing Reagents

Alternatively, the cyclopropyl group can be introduced onto a pre-formed pyrazole ring through various coupling reactions. This often involves the use of a pyrazole derivative bearing a suitable leaving group (e.g., a halogen) and a cyclopropyl-containing coupling partner. For instance, Sonogashira coupling reactions have been utilized in the synthesis of pyrazole derivatives. researchgate.net While typically used for introducing alkynyl groups, modifications of cross-coupling methodologies could potentially be adapted for the introduction of a cyclopropyl group.

Another strategy involves the use of cyclopropylboronic acids or their esters in Suzuki-Miyaura cross-coupling reactions with a halogenated pyrazole. This method is widely used for the formation of carbon-carbon bonds. Additionally, copper-catalyzed hydroamination reactions have been developed for the enantioselective addition of pyrazoles to cyclopropenes, directly forming N-cyclopropyl pyrazoles. acs.org

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. nih.govjetir.orgmdpi.comrsc.org This is often referred to as "green chemistry." For the synthesis of pyrazole derivatives, these approaches focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even solvent-free conditions. jetir.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of recyclable catalysts. jetir.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and often improve yields. mdpi.com

Multicomponent Reactions: Designing synthetic routes where multiple starting materials are combined in a single step to form the final product, which reduces the number of synthetic steps and purification processes. beilstein-journals.orgnih.gov

For the synthesis of this compound, a sustainable approach might involve a one-pot reaction where the pyrazole ring is formed from readily available starting materials under solvent-free or aqueous conditions, followed by a regioselective nitration using a solid-supported nitrating agent that can be easily removed and recycled.

Table of Research Findings on Pyrazole Synthesis

| Synthetic Step | Reagents and Conditions | Key Findings | Reference(s) |

|---|---|---|---|

| Nitration | Nitric acid in acetic anhydride | Successful nitration of 3-acetyl-1-methylpyrazole to yield the 4-nitro derivative. | researchgate.net |

| Nitration | 5-methyl-1,3-dinitro-1H-pyrazole | Acts as a controllable source of the nitronium ion for mild nitration. | nih.gov |

| Nitration | Nitric acid in sulfuric acid | Common method for nitration of pyrazoles. | researchgate.net |

| Cyclopropanation | Diazo compounds and olefins | Forms a pyrazoline intermediate which decomposes to a cyclopropane. | wikipedia.org |

| Coupling | Pyrazoles and cyclopropenes (Copper-catalyzed) | Enantioselective formation of N-cyclopropyl pyrazoles. | acs.org |

| Sustainable Synthesis | Microwave activation, solvent-free | High yields and short reaction times for pyrazole synthesis. | mdpi.com |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methylpyrazole |

| 3-acetyl-1-methylpyrazole |

| 4-nitro-3-acetyl-1-methylpyrazole |

| 5-methyl-1,3-dinitro-1H-pyrazole |

| 3-methyl-1,5-diphenylpyrazole |

| 4-nitro-3-methyl-1,5-diphenylpyrazole |

| diiodomethane |

| cyclopropylboronic acid |

Catalytic Strategies for Efficient Pyrazole Formation and Functionalization

Catalytic methods are central to the efficient synthesis of substituted pyrazoles. Transition-metal-catalyzed cross-coupling and C-H functionalization reactions provide powerful tools for directly installing substituents onto the pyrazole ring, often with high regioselectivity. mdpi.comescholarship.orgrsc.org These methods are advantageous over traditional cross-coupling reactions which necessitate pre-functionalized starting materials. rsc.orgresearchgate.net

The formation of the pyrazole ring itself is often achieved through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, this would involve a reaction between methylhydrazine and a cyclopropyl-containing 1,3-dicarbonyl species.

Recent advances have focused on direct C-H functionalization, where an existing C-H bond on the pyrazole ring is converted to a C-C or C-heteroatom bond. rsc.orgresearchgate.netelsevierpure.com The pyrazole's N2 nitrogen can act as a directing group, guiding the catalyst to specific positions on the ring. researchgate.net For instance, copper-catalyzed hydroamination has been used to couple pyrazoles with cyclopropenes, demonstrating the compatibility of catalytic processes with both pyrazole and cyclopropyl motifs. escholarship.orgescholarship.org While this specific reaction forms an N-cyclopropyl bond rather than a C-cyclopropyl bond, it underscores the utility of catalysis in manipulating these structures.

Table 1: Examples of Catalytic Reactions for Pyrazole Synthesis & Functionalization

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| C-H Arylation | Palladium catalyst, aryl bromide | Direct functionalization without pre-activating the pyrazole ring. | researchgate.net |

| Hydroamination | Copper catalyst, Pyrazole, Cyclopropene | Forms chiral N-cyclopropyl pyrazoles with high regio- and enantiocontrol. | escholarship.orgescholarship.org |

| Alkyne Homocoupling & Hydroamination | Copper catalyst, Hydrazine | A multistep, one-pot flow synthesis of 3,5-disubstituted pyrazoles. | rsc.org |

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted synthesis has emerged as a key technology in green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and cleaner reaction profiles. cem.comoatext.com By superheating solvents in sealed vessels, microwave reactors can achieve temperatures far above a solvent's boiling point, accelerating reaction rates according to the Arrhenius law. anton-paar.com

Solvent-free, or "neat," reaction conditions, often coupled with microwave irradiation, are becoming increasingly common. cem.comoatext.com These methods reduce environmental impact and simplify product purification. For pyrazole synthesis, microwave-assisted procedures have been developed for cyclocondensation reactions. For example, the synthesis of 1-aryl-1H-pyrazole-5-amines was achieved by heating an α-cyanoketone with an aryl hydrazine in a microwave reactor at 150 °C for 10-15 minutes, with water as the solvent. nih.govyoutube.com Another study describes a solvent-free, microwave-assisted ring-opening of phenyl glycidyl (B131873) ether with various pyrazoles, completed in just one minute at 120 °C. mdpi.comnih.gov These examples highlight the potential for rapid and efficient synthesis of the pyrazole core under these conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Method | Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | N-acylated cephalosporin (B10832234) synthesis | Thermal heat | 2-6 hours | Lower yields | cem.com |

| Microwave-Assisted | N-acylated cephalosporin synthesis | Microwave irradiation, basic alumina | 2 minutes | 82-93% | cem.com |

| Microwave-Assisted | 1-Aryl-1H-pyrazole-5-amine synthesis | 1M HCl (aq), 150 °C | 10-15 minutes | 70-90% | nih.gov |

| Microwave-Assisted | Epoxide ring-opening with pyrazoles | Solvent-free, 120 °C | 1 minute | Competitive yields | mdpi.comnih.gov |

Flow Chemistry Applications in Nitropyrazole Synthesis

Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature and stoichiometry, leading to enhanced safety, reproducibility, and scalability. mdpi.comnih.gov These advantages are particularly crucial for potentially hazardous reactions such as nitration. The nitration of aromatic compounds typically requires potent and corrosive reagents like fuming nitric acid and concentrated sulfuric acid, a combination that can lead to strong exotherms and runaway reactions in batch processes. vapourtec.comresearchgate.net

In a flow system, the small reaction volume at any given moment minimizes these risks. vapourtec.com Researchers have successfully adapted nitration reactions to continuous flow, achieving excellent yields and higher product quality with fewer impurities. vapourtec.com This is often attributed to the precise temperature control and efficient mixing inherent in flow reactors. vapourtec.com

Furthermore, flow chemistry enables multi-step syntheses without the need to isolate hazardous intermediates. mdpi.comrsc.org For example, a two-step flow process was developed to synthesize 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. rsc.orgnih.gov Applying this technology to the synthesis of this compound would involve pumping the precursor, 5-cyclopropyl-1-methyl-1H-pyrazole, along with a nitrating agent through a temperature-controlled reactor coil, allowing for a safer and more scalable production of the final nitrated compound. nih.govvapourtec.com

Purification and Isolation Techniques

After synthesis, the crude product must be purified to isolate the target compound, this compound, from unreacted starting materials, reagents, and byproducts. Standard techniques include chromatography and crystallization.

Chromatographic Separations (Column, HPLC)

Chromatography is a cornerstone of purification in organic synthesis. Column chromatography using silica (B1680970) gel is a standard method for separating pyrazole derivatives. The choice of eluent (solvent system), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve separation based on the differing polarities of the compounds in the crude mixture. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). researchgate.net

For higher purity requirements or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. Commercial vendors of the isomeric compound, 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole, provide HPLC data to certify purity, indicating this is a standard technique for this class of compounds. bldpharm.com

Crystallization and Recrystallization for Compound Purity

Crystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

For nitropyrazole derivatives, various solvent systems have been reported for crystallization. One study details the purification of a nitro-pyrazole derivative via crystallization from a light petroleum/ether mixture. researchgate.net In another instance, pyrazolo[1,5-a]pyrimidines were purified simply by recrystallization. nih.gov Patents describing the synthesis of pyrazole intermediates often conclude with a crystallization step, such as collecting the product by filtration after it crystallizes from the reaction mixture upon cooling and washing with water. google.com This method is highly effective for obtaining compounds with high purity on a large scale.

Chemical Transformations and Reactivity of 5 Cyclopropyl 1 Methyl 3 Nitro 1h Pyrazole

Reactions Involving the Nitro Group

The presence of the nitro group at the C3 position of the pyrazole (B372694) ring is the primary driver of the compound's reactivity. This electron-withdrawing group deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack and facilitating reduction to various nitrogen-containing functionalities.

Reduction of the Nitro Group to Amino, Hydroxylamino, and Azoxy Derivatives

The reduction of the nitro group in nitropyrazoles is a fundamental transformation that provides access to a variety of valuable derivatives, most notably the corresponding aminopyrazoles. These amino derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds. The reduction can proceed through several intermediates, including nitroso and hydroxylamino species, and can lead to the formation of dimeric azoxy compounds under specific conditions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This methodology is also applicable to the reduction of nitropyrazoles. While specific data for 5-cyclopropyl-1-methyl-3-nitro-1H-pyrazole is not extensively documented in publicly available literature, the reduction of similar nitropyrazole structures is well-established.

Catalytic Hydrogenation: This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol under a hydrogen atmosphere. The process is known for its high efficiency and clean conversion, with water being the primary byproduct. For instance, the catalytic hydrogenation of various aromatic nitro compounds has been shown to proceed smoothly to the corresponding amines. A patent for the catalytic hydrogenation of aromatic nitro compounds suggests that the presence of a vanadium compound can prevent the accumulation of hydroxylamine intermediates, leading to purer products google.com.

| Reduction Method | Typical Reagents and Conditions | Product | General Observations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, Ethanol, RT-50°C | 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine | High yields and clean conversion are generally observed for nitropyrazoles. |

| Transfer Hydrogenation | HCOOH/NEt₃ or NH₄HCO₂, Pd/C, Methanol, Reflux | 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine | Offers a safer alternative to gaseous hydrogen. |

Metal hydrides and other chemical reducing agents offer a broad spectrum of reactivity for the reduction of nitro groups. The choice of reagent can sometimes allow for the selective formation of intermediate reduction products like hydroxylamines.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are powerful reducing agents. However, their use for the reduction of aryl nitro compounds to anilines can be complicated, as they sometimes lead to the formation of azo compounds mdpi.com. Modified borohydrides or the use of catalytic amounts of copper salts in conjunction with sodium borohydride have been reported to effectively reduce nitroso groups to amines, which are intermediates in nitro group reduction google.com.

Other Reducing Agents: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classical and effective method for the reduction of aromatic nitro compounds to anilines scispace.com. This method is known to be tolerant of various functional groups. A procedure for the reduction of a nitro group on a pyrazole ring using tin(II) chloride in methanol or ethanol has been described, leading to the corresponding amine in high yield researchgate.net. Sodium dithionite (Na₂S₂O₄) is another reagent that has been successfully used for the chemoselective reduction of nitrophenyl-pyrazoles mdpi.com.

The reduction to hydroxylamino and azoxy derivatives is less common but can be achieved under specific conditions. For instance, the reduction of aliphatic nitro compounds to hydroxylamines can be accomplished using zinc dust and ammonium chloride mdpi.com. The formation of azoxy compounds can occur through the condensation of nitroso and hydroxylamino intermediates, which can sometimes be favored when using milder reducing agents or under specific pH conditions.

| Reducing Agent | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| SnCl₂·2H₂O | HCl, Ethanol, Reflux | Amino derivative | A widely used and reliable method for nitro group reduction. |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Reflux | Amino derivative | A classic and cost-effective reduction method. |

| Sodium Dithionite (Na₂S₂O₄) | DMF/Water, Heat | Amino derivative | Effective for chemoselective reductions. |

| Zinc/NH₄Cl | Water/Ethanol | Hydroxylamino derivative | Milder conditions can favor the formation of the hydroxylamine. |

Potential for Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The electron-withdrawing nature of the nitro group significantly lowers the electron density of the pyrazole ring, making it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing a suitable leaving group, or in some cases, the nitro group itself can be displaced.

For 3,4-dinitropyrazoles, it has been shown that nucleophilic substitution occurs regioselectively at the 3-position with various S-, O-, and N-nucleophiles, leading to the displacement of one of the nitro groups scispace.com. While the target molecule has a methyl group at the N1 position and a cyclopropyl (B3062369) group at C5, the principle of SNAr driven by the C3-nitro group remains relevant. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur researchgate.netresearchgate.net.

Reactions Under Basic Conditions and Meisenheimer Complex Formation

The acidic proton on the pyrazole ring is absent in this compound due to the N1-methylation. However, in the presence of strong nucleophiles, the electron-deficient aromatic ring can be attacked to form a Meisenheimer complex researchgate.net. This complex is a resonance-stabilized, negatively charged intermediate. The formation of such complexes is a key step in SNAr reactions acs.orggoogle.com. For nitropyrazoles, the negative charge in the Meisenheimer complex can be delocalized onto the nitro group, which significantly stabilizes the intermediate and facilitates the substitution reaction researchgate.net.

Reactions at the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocyclic ring that possesses significant ring strain. This inherent strain makes the cyclopropyl group susceptible to ring-opening reactions under various conditions, including acidic, thermal, or radical-mediated processes. While the pyrazole ring is aromatic and generally stable, the reactivity of the attached cyclopropyl group can be influenced by the electronic nature of the pyrazole system.

Ring-Opening Reactions and Rearrangements

The significant ring strain inherent in the cyclopropane (B1198618) structure makes it susceptible to reactions that lead to the cleavage of the three-membered ring. beilstein-journals.orgencyclopedia.pub These transformations can be initiated through various mechanisms, including acid catalysis, thermal induction, and additions of electrophiles or radicals.

Acid-Catalyzed and Thermally Induced Ring Opening

While specific studies on this compound are not extensively documented, the general principles of cyclopropane chemistry suggest its susceptibility to acid-catalyzed and thermally induced ring-opening reactions. The high strain energy of the cyclopropane ring provides a strong thermodynamic driving force for these transformations. nih.gov In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a corner-protonated or edge-protonated intermediate. This is followed by a nucleophilic attack that results in the opening of the ring to form a more stable acyclic product. Thermally, the C-C bonds of the cyclopropane ring can cleave, initiating rearrangements or reactions with other present species, although this typically requires high temperatures.

Electrophilic and Radical Additions to the Cyclopropane Ring

The cyclopropane ring exhibits reactivity similar to that of a double bond, making it prone to addition reactions. dalalinstitute.com

Electrophilic Addition: Electrophilic reagents can attack the cyclopropane ring, leading to the formation of open-chain products. The reaction generally follows Markovnikov's rule, where the electrophile adds to the carbon atom with more hydrogen substituents, and the nucleophile adds to the more substituted carbon, leading to a 1,3-addition product. For instance, the reaction with an acid like HBr would likely proceed via protonation of the ring followed by attack of the bromide ion.

Radical Addition: The cyclopropane ring can also undergo addition reactions via a free-radical pathway, especially under UV irradiation. dalalinstitute.com Radical species can add to one of the carbons of the ring, causing it to open and form a more stable alkyl radical intermediate. beilstein-journals.orgnih.gov This intermediate can then participate in further reactions, such as abstraction of an atom from another molecule to form the final product. Oxidative radical ring-opening/cyclization is a well-established method for transforming cyclopropane derivatives into more complex molecules. beilstein-journals.orgnih.gov

Functionalization of the Cyclopropyl Ring (e.g., Halogenation, Oxidation)

Beyond ring-opening, the cyclopropyl group itself can be functionalized, although these reactions often compete with ring cleavage.

Halogenation: Direct halogenation of the cyclopropyl ring can occur under specific conditions. For example, free-radical halogenation with reagents like Br₂ or Cl₂ under UV light can lead to the substitution of a hydrogen atom on the ring. dalalinstitute.com

Oxidation: The methylene units adjacent to a cyclopropane ring can be selectively oxidized. Reagents such as the chromium trioxide–3,5-dimethylpyrazole complex are known to oxidize these positions to produce the corresponding cyclopropyl ketones. rsc.org This suggests that the CH group of the cyclopropyl ring attached to the pyrazole in this compound could potentially be oxidized to a carbonyl group under suitable conditions.

Reactivity of the Pyrazole Heterocycle

The aromatic pyrazole ring in this compound has its own distinct reactivity profile, which is heavily modulated by its substituents.

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring (if feasible given deactivating groups)

Pyrazole is an aromatic heterocycle and typically undergoes electrophilic aromatic substitution (EAS) at the C4 position, which is the most electron-rich carbon. rrbdavc.orgscribd.comglobalresearchonline.net However, the reactivity of the pyrazole ring in this compound towards EAS is severely diminished. The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing and deactivating group. It strongly reduces the electron density of the entire pyrazole ring through resonance and inductive effects, making it much less nucleophilic and thus less reactive towards electrophiles.

Consequently, standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be very difficult to achieve. If a reaction were to occur, it would likely require harsh conditions, and substitution would still be directed to the C4 position, though the yield would be expected to be low.

| Reaction | Typical Reagents | Expected Outcome for this compound |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Unreactive or requires very harsh conditions. |

| Halogenation | Br₂ / FeBr₃ | Unreactive or requires very harsh conditions. |

| Sulfonation | Fuming H₂SO₄ | Unreactive or requires very harsh conditions. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Unlikely to occur due to ring deactivation. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Unlikely to occur due to ring deactivation. |

Reactions at the N1-Methyl Substituent (e.g., deprotonation, further functionalization)

The N1 position of the pyrazole ring is substituted with a methyl group, which precludes reactions that involve the acidic proton of an N-unsubstituted pyrazole. orientjchem.org However, the methyl group itself can be a site for chemical modification.

Deprotonation and Functionalization: While the protons of the N-methyl group are not highly acidic, it is conceivable that a very strong base, such as an organolithium reagent, could deprotonate the methyl group to form a carbanion. This nucleophilic species could then react with various electrophiles (e.g., alkyl halides, carbonyl compounds) to introduce new functional groups at this position.

Radical Reactions: The N-methyl group can also be susceptible to free-radical reactions. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) under light or with a radical initiator could lead to the formation of a bromomethyl derivative, which is a versatile intermediate for further synthetic transformations.

Multi-Component Reactions and Advanced Derivatization

The functional groups present in this compound offer several avenues for its use in more complex chemical syntheses, including multi-component reactions and further derivatization of the pyrazole core.

Multi-component reactions (MCRs) are efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. nih.govresearchgate.net Pyrazole derivatives, particularly aminopyrazoles, are valuable building blocks in MCRs for the synthesis of fused heterocyclic systems. researchgate.net

While this compound itself is not an immediate precursor for many MCRs, its functional groups can be transformed to enable its participation. For instance, the reduction of the nitro group to an amino group would yield 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine. This aminopyrazole could then be utilized in various MCRs to construct fused polycyclic systems of medicinal and material interest.

Common polycyclic systems synthesized from aminopyrazoles include:

Pyrazolo[1,5-a]pyrimidines: These are readily synthesized through the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. researchgate.netcdnsciencepub.comnih.govnih.gov The reaction proceeds via a condensation-cyclization sequence. A one-pot synthesis of 3-nitropyrazolo[1,5-a]pyrimidines has been developed, showcasing the potential for direct incorporation of the nitro-pyrazole moiety into such fused systems. researchgate.net

Pyrazolo[3,4-b]pyridines: These can be synthesized from 5-aminopyrazoles through condensation reactions with various precursors, leading to the formation of a fused pyridine ring. derpharmachemica.commdpi.comnih.govresearchgate.net

The specific substitution pattern of the resulting polycyclic system would be determined by the reactants used in the MCR. The cyclopropyl and methyl groups of the starting pyrazole would be retained in the final product, allowing for the synthesis of novel and diverse molecular architectures.

Table 2: Examples of Polycyclic Systems Derived from Aminopyrazoles

| Polycyclic System | General Synthetic Approach |

|---|---|

| Pyrazolo[1,5-a]pyrimidines | Reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds. researchgate.netcdnsciencepub.comnih.govnih.gov |

| Pyrazolo[3,4-b]pyridines | Condensation of 5-aminopyrazoles with suitable precursors to form a fused pyridine ring. derpharmachemica.commdpi.comnih.govresearchgate.net |

The pyrazole ring in this compound can be further functionalized to introduce new chemical entities and modify its properties. The presence of the nitro group significantly influences the regioselectivity of these functionalization reactions.

Functionalization of the C4-Position:

The C4 position of 3-nitropyrazoles is often activated towards electrophilic and other substitution reactions. The introduction of a nitro group at the C4-position of pyrazoles has been shown to control the regioselectivity of subsequent C-H activation reactions, directing functionalization to the C5 position. researchgate.net

Modification of the Nitro Group:

The nitro group itself is a versatile functional handle that can be transformed into a variety of other functional groups.

Reduction to an Amino Group: The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd/C, Raney Nickel), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). commonorganicchemistry.com The resulting aminopyrazole can then be used in a wide range of subsequent reactions, as discussed in the previous section. An unusual transformation involving the reduction of an azido group to an amine with concomitant oxidation of a methyl group has been reported in a related pyrazole system, highlighting the potential for complex intramolecular redox reactions. preprints.orgmdpi.com

Nucleophilic Aromatic Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyrazole ring is further activated by other electron-withdrawing groups. wikipedia.orglibretexts.orgnih.gov In 3,4-dinitropyrazoles, the nitro group at the 3-position has been shown to be regioselectively substituted by various nucleophiles. researchgate.net This allows for the introduction of a wide range of substituents at this position.

Table 3: Strategies for Functionalization of the Pyrazole Core

| Position | Strategy | Potential Outcome |

|---|---|---|

| C4 | Electrophilic Substitution / C-H Activation | Introduction of various substituents at the C4 or C5 position. researchgate.net |

| C3 (Nitro Group) | Reduction | Conversion of the nitro group to an amino group, enabling further reactions. commonorganicchemistry.com |

| C3 (Nitro Group) | Nucleophilic Aromatic Substitution | Replacement of the nitro group with other functional groups. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyclopropyl 1 Methyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 5-cyclopropyl-1-methyl-3-nitro-1H-pyrazole is not available in the public domain.

Comprehensive ¹H NMR Chemical Shift and Coupling Constant Analysis

Specific ¹H NMR chemical shifts and coupling constants for this compound have not been reported in published literature.

¹³C NMR Chemical Shift Assignments and Distortionless Enhancement by Polarization Transfer (DEPT)

Published ¹³C NMR and DEPT spectra for this compound, which would allow for the assignment of carbon signals, are not currently available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

There are no publicly accessible 2D NMR (COSY, HSQC, HMBC, NOESY) data to confirm the structural connectivity and stereochemistry of this compound.

Solid-State NMR for Crystalline Form Characterization

Information regarding the solid-state NMR analysis of this compound is not available, preventing the characterization of its crystalline form.

Vibrational Spectroscopy (Infrared and Raman)

Specific infrared and Raman spectroscopic data for this compound is not found in the reviewed literature.

Identification and Assignment of Characteristic Functional Group Vibrations (Nitro, Pyrazole (B372694) Ring, Cyclopropyl)

Without experimental IR and Raman spectra, the identification and assignment of characteristic vibrations for the nitro, pyrazole, and cyclopropyl (B3062369) groups of this compound cannot be performed.

Conformational Insights from Vibrational Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining conformational insights into molecular structures. The vibrational frequencies of a molecule are directly related to the strength of its chemical bonds and its geometry. For this compound, analysis of its vibrational spectrum would reveal key information about the orientation of its substituent groups.

Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, are often employed to model the vibrational frequencies of different possible conformers. derpharmachemica.comasrjetsjournal.org By comparing the calculated frequencies with the experimentally measured IR and Raman spectra, the most stable conformation in the solid phase or in solution can be determined. iu.edu.sa

Key vibrational modes for conformational analysis would include:

N-O stretching frequencies of the nitro group. These are typically strong bands in the IR spectrum, and their position can be sensitive to the electronic environment and steric hindrance, providing clues about the rotation around the C-NO₂ bond.

Pyrazole ring vibrations . The stretching and deformation modes of the pyrazole ring are characteristic and their frequencies can be influenced by the electronic effects of the nitro and cyclopropyl groups. derpharmachemica.com

Cyclopropyl group vibrations . The C-H and C-C stretching and bending modes of the cyclopropyl ring are sensitive to its orientation relative to the pyrazole ring.

Low-frequency torsional modes . These vibrations, often found in the far-infrared or Raman spectra, correspond to the rotation of the cyclopropyl and nitro groups relative to the pyrazole ring. Identifying these modes is crucial for understanding the molecule's flexibility and conformational energy landscape.

Table 1: Expected Characteristic Vibrational Frequencies for this compound (Note: These are approximate ranges based on related compounds. Actual values require experimental measurement.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Cyclopropyl C-H Stretch | 3100 - 3000 | Medium |

| Methyl C-H Stretch | 3000 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1370 - 1330 | Strong |

| Pyrazole Ring C=N/C=C Stretch | 1600 - 1450 | Medium-Strong |

| Methyl C-H Bending | 1465 - 1440 | Medium |

| Cyclopropyl Ring Deformation | 1050 - 1000 | Medium |

| C-N Stretch (Ring-NO₂) | 880 - 850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of novel compounds.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₇H₉N₃O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass would provide unambiguous validation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 2: Predicted HRMS Data for this compound (Note: These values are calculated based on the elemental composition.)

| Ion Adduct | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₇H₁₀N₃O₂]⁺ | 168.0768 |

| [M+Na]⁺ | [C₇H₉N₃O₂Na]⁺ | 190.0587 |

| [M+K]⁺ | [C₇H₉N₃O₂K]⁺ | 206.0327 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) to generate a series of product ions. The resulting fragmentation pattern is a molecular fingerprint that provides vital information about the compound's structure and connectivity.

While specific MS/MS data for this compound is not available, a hypothetical fragmentation pathway can be proposed based on the known behavior of nitropyrazole compounds. Common fragmentation steps would likely involve:

Loss of the nitro group (NO₂) or parts of it (e.g., NO, O).

Cleavage of the cyclopropyl ring or loss of ethylene (B1197577) (C₂H₄) from the cyclopropyl group.

Fragmentation of the pyrazole ring itself, often involving the loss of N₂ or HCN.

Loss of the N-methyl group (CH₃).

Analyzing these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which definitive information on bond lengths, bond angles, and torsion angles can be derived. This would confirm the connectivity of the atoms, for instance, verifying the 5-cyclopropyl and 3-nitro substitution pattern on the 1-methyl-pyrazole ring. Furthermore, it would reveal the precise conformation of the molecule in the crystal lattice, including the planarity of the pyrazole ring and the relative orientation of the cyclopropyl and nitro substituents. This structural information is invaluable for structure-activity relationship (SAR) studies.

Table 3: Hypothetical Crystallographic Data Presentation (Note: This table illustrates how data would be presented; actual values can only be obtained from experimental analysis.)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | (value) |

| b (Å) | (value) |

| c (Å) | (value) |

| β (°) | (value) |

| Volume (ų) | (value) |

| Z (molecules/unit cell) | (value) |

| R-factor (%) | (value) |

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, key interactions would likely involve the polar nitro group and C-H donors from the methyl and cyclopropyl groups. Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability. In related pyrazole structures, intermolecular hydrogen bonds and π-π stacking interactions are often observed to stabilize the crystal packing.

Hydrogen Bonding Networks and Supramolecular Assembly

The formation of hydrogen bonding networks and the subsequent supramolecular assembly are crucial in determining the solid-state properties of molecular crystals, including their packing, density, and polymorphism. In the case of this compound, the potential for hydrogen bonding is limited due to the methylation of the N1 position of the pyrazole ring. In unsubstituted pyrazoles, the N-H group is a primary hydrogen bond donor. nih.gov

However, weak hydrogen bonds involving activated C-H donors and various acceptors can play a significant role in the crystal engineering of such compounds. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. It is plausible that intermolecular interactions of the C-H···O type could be significant in the crystal structure of this compound. These interactions may involve the C-H groups of the pyrazole ring or the cyclopropyl moiety.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is highly dependent on the nature of the chromophores present.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the conjugated pyrazole system and the nitro group. The pyrazole ring itself exhibits absorption in the UV region. researchgate.net The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole.

While specific experimental data for this compound is not available, a hypothetical UV-Vis data table based on typical values for similar nitroaromatic and pyrazole compounds is presented below for illustrative purposes. The molar absorptivity (ε) values are estimates and would require experimental verification.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Attributed Transition |

| Hexane (B92381) | ~270-290 | ~8,000-12,000 | π → π |

| Ethanol (B145695) | ~275-295 | ~8,500-13,000 | π → π |

| Acetonitrile | ~272-292 | ~8,200-12,500 | π → π* |

Note: The data in this table is illustrative and based on general characteristics of related compounds. Actual experimental values may differ.

The electronic transitions in this compound would primarily be of the π → π* and n → π* types.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the pyrazole ring is the main contributor to these high-energy absorptions, which are expected to have high molar absorptivity values. The substitution with the cyclopropyl and nitro groups will modulate the energy of these transitions. The electron-donating nature of the cyclopropyl group and the electron-withdrawing and resonance-extending properties of the nitro group are expected to decrease the energy gap for the π → π* transition, leading to absorption at longer wavelengths.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring) to a π* antibonding orbital. These transitions are typically of lower energy and have significantly lower molar absorptivity compared to π → π* transitions. They may appear as a shoulder on the main absorption band or may not be distinctly resolved.

Computational and Theoretical Studies on 5 Cyclopropyl 1 Methyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-cyclopropyl-1-methyl-3-nitro-1H-pyrazole.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnumberanalytics.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the spatial distribution of the HOMO and LUMO is of particular interest. The HOMO is typically localized on the more electron-rich parts of the molecule, which can act as electron donors in a chemical reaction. In contrast, the LUMO is concentrated on the electron-deficient regions, which are susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO and localize it primarily around the nitro group and the pyrazole (B372694) ring. The electron-donating character of the cyclopropyl (B3062369) and methyl groups would influence the energy and distribution of the HOMO.

Illustrative Data Table: FMO Properties

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 5.4 |

| Note: These are representative values based on typical DFT calculations for similar nitroaromatic heterocyclic compounds and are for illustrative purposes. |

Electrostatic Potential Surface (EPS) Analysis for Molecular Recognition and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Regions with negative potential (typically colored in shades of red) are electron-rich and are prone to electrophilic attack, while regions with positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In this compound, the most negative electrostatic potential is expected to be localized around the oxygen atoms of the nitro group, making this site a likely target for electrophiles. The pyrazole ring itself, being an aromatic system, will also exhibit regions of negative potential. Conversely, the areas around the hydrogen atoms of the methyl and cyclopropyl groups, as well as the region near the nitro group, are expected to show positive electrostatic potential, indicating potential sites for nucleophilic interaction. researchgate.netmdpi.com MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and molecular recognition by biological receptors. rsc.org

Global and Local Reactivity Indices (e.g., Fukui Functions, Parr Functions)

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Global descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω). These parameters offer a general overview of the molecule's stability and reactivity.

Local reactivity is described by indices such as the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netsci-hub.senih.gov The Fukui function f(r) indicates the change in electron density at a specific point when the total number of electrons in the system changes. For an atom in a molecule, the condensed Fukui functions can be calculated to predict its reactivity.

For this compound, the atoms of the nitro group and the C3 carbon are expected to have high values of the Fukui function for nucleophilic attack (f+), indicating their susceptibility to being attacked by nucleophiles. The nitrogen atoms of the pyrazole ring and potentially the cyclopropyl group might show higher values for electrophilic attack (f-). Parr functions offer a more recent and refined approach to predicting local reactivity.

Illustrative Data Table: Condensed Fukui Functions for Selected Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C3 | 0.18 | 0.05 |

| N (nitro) | 0.15 | 0.02 |

| O (nitro) | 0.12 | 0.03 |

| N1 | 0.04 | 0.10 |

| N2 | 0.06 | 0.12 |

| C5 | 0.08 | 0.09 |

| Note: These values are hypothetical and serve to illustrate the expected trends in reactivity based on the principles of Fukui functions for similar compounds. |

Spectroscopic Property Prediction

Computational methods are also instrumental in predicting spectroscopic properties, which aids in the characterization of the compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants of molecules. rsc.orgnih.govrsc.org

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The proton and carbon atoms of the cyclopropyl group will have characteristic shifts, and the methyl group attached to the N1 nitrogen will also have a distinct signal. The presence of the electron-withdrawing nitro group will significantly deshield the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). For instance, the proton at the C4 position of the pyrazole ring is expected to be significantly downfield due to the influence of the adjacent nitro group. The predicted NMR data can be compared with experimental spectra to confirm the structure of the synthesized compound. acs.org

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| C3 | - | 155.0 |

| C4 | 7.2 | 110.0 |

| C5 | - | 145.0 |

| N1-CH₃ | 3.9 | 40.0 |

| Cyclopropyl-CH | 1.5 | 15.0 |

| Cyclopropyl-CH₂ | 0.9 | 8.0 |

| Note: These are representative chemical shift values based on DFT/GIAO calculations for analogous substituted pyrazoles and are for illustrative purposes. |

Simulated Vibrational Spectra and Band Assignments

The vibrational spectrum of a molecule is a unique fingerprint, and its simulation via computational methods is a cornerstone of molecular characterization. For this compound, a theoretical vibrational analysis would typically be performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). acrhem.org

A study on pyrazole and its mononitropyrazole derivatives demonstrated that the calculated stretching frequencies are in good agreement with experimental data. acrhem.org For nitropyrazoles, the characteristic symmetric and asymmetric stretching modes of the nitro group (NO2) are prominent features in the infrared (IR) and Raman spectra. acrhem.org The position of the nitro group on the pyrazole ring influences the vibrational frequencies. acrhem.org In the case of this compound, the vibrational modes of the cyclopropyl and methyl groups would also be of significant interest.

The assignment of calculated vibrational frequencies to specific atomic motions is achieved by visualizing the normal modes of vibration. Key vibrational bands expected for this compound would include:

NO2 group vibrations: Asymmetric and symmetric stretching, scissoring, rocking, wagging, and twisting modes.

Pyrazole ring vibrations: Ring stretching (C=N, C-N, C-C), in-plane and out-of-plane bending modes.

Cyclopropyl group vibrations: C-H stretching, CH2 scissoring, wagging, and twisting, and ring breathing modes.

Methyl group vibrations: Symmetric and asymmetric C-H stretching and bending modes.

A comparison of the computed spectrum with experimentally obtained IR and Raman spectra would allow for a detailed and reliable assignment of the observed vibrational bands.

Table 1: Illustrative Example of Simulated Vibrational Frequencies and Assignments for a Pyrazole Derivative

| Calculated Frequency (cm⁻¹) | Vibrational Mode |

| 3150-3000 | C-H stretching (pyrazole ring, cyclopropyl) |

| 2980-2850 | C-H stretching (methyl) |

| 1550-1500 | Asymmetric NO₂ stretching |

| 1380-1340 | Symmetric NO₂ stretching |

| 1600-1450 | Pyrazole ring stretching |

| 1050-1000 | Cyclopropyl ring breathing |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

UV-Vis Spectra Simulation and Analysis of Electronic Transitions

Theoretical calculations are instrumental in interpreting UV-Vis absorption spectra by identifying the electronic transitions responsible for the observed absorption bands. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic spectra. youtube.comyoutube.com

For this compound, the UV-Vis spectrum would be influenced by the electronic structure of the pyrazole ring and the nature of its substituents. The nitro group, being a strong electron-withdrawing group, is expected to significantly affect the electronic transitions. The primary electronic transitions would likely involve the promotion of electrons from occupied molecular orbitals (such as the highest occupied molecular orbital, HOMO) to unoccupied molecular orbitals (such as the lowest unoccupied molecular orbital, LUMO).

Analysis of the molecular orbitals involved in these transitions would reveal their character, for instance, whether they are π → π* or n → π* transitions. The HOMO is often localized on the pyrazole ring, while the LUMO may have significant contributions from the nitro group. The cyclopropyl and methyl groups, being electron-donating, would also modulate the energies of the molecular orbitals and, consequently, the absorption wavelengths.

Simulations can be performed in both the gas phase and in solution, using implicit or explicit solvent models, to account for the effect of the solvent on the electronic transitions. The calculated absorption maxima (λmax) and oscillator strengths can then be compared with experimental data to validate the computational model and provide a detailed understanding of the molecule's electronic properties.

Table 2: Example of Calculated Electronic Transitions for a Nitroaromatic Compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 320 | 0.05 | HOMO → LUMO (n → π) |

| S₀ → S₂ | 285 | 0.45 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 250 | 0.30 | HOMO → LUMO+1 (π → π*) |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Potential Energy Surface (PES) Scans for Conformational Isomers

The presence of rotatable single bonds in this compound suggests the possibility of multiple conformational isomers. Specifically, the rotation of the cyclopropyl and nitro groups relative to the pyrazole ring can lead to different spatial arrangements with varying energies.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. For this molecule, PES scans would be crucial for identifying the most stable conformations (energy minima) and the transition states (energy maxima) that separate them.

Studies on cyclopropyl methyl ketone have shown that the orientation of the cyclopropyl group relative to the carbonyl group significantly impacts the molecule's stability. uwlax.edu A similar analysis for this compound would reveal the preferred orientation of the cyclopropyl ring with respect to the pyrazole ring.

Rotational Barriers and Dynamics of the Nitro and Cyclopropyl Groups

The energy barriers to rotation of the nitro and cyclopropyl groups are important for understanding the molecule's flexibility and dynamics. These barriers can be determined from the PES scans as the energy difference between the stable conformers and the transition states.

Computational studies on nitroaromatic compounds have calculated the rotational barriers of the nitro group. nih.gov The height of this barrier is influenced by steric and electronic effects of the adjacent substituents. nih.gov For this compound, the interaction between the nitro group and the adjacent methyl group at the N1 position would be a key determinant of the rotational barrier.

Similarly, the rotational barrier of the cyclopropyl group would depend on its interactions with the substituents on the pyrazole ring. Understanding these rotational dynamics is important for predicting the molecule's behavior in different environments.

Molecular Dynamics Simulations to Explore Conformational Space

While PES scans provide a static picture of the conformational landscape, molecular dynamics (MD) simulations offer a dynamic view of how the molecule explores its conformational space over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

MD simulations would allow for the exploration of the accessible conformations of this compound at a given temperature. Analysis of the MD trajectory can reveal the relative populations of different conformers, the rates of interconversion between them, and the flexibility of different parts of the molecule. Such simulations are particularly valuable for understanding the behavior of molecules in solution, where solvent effects can significantly influence conformational preferences.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction pathways. For this compound, computational studies could be employed to elucidate the mechanisms of its synthesis and its potential subsequent reactions.

For instance, the nitration of the pyrazole ring is a key step in the synthesis of this compound. Computational modeling could be used to study the electrophilic aromatic substitution mechanism, identifying the structure of the Wheland intermediate and the transition state leading to its formation. Such studies can help to understand the regioselectivity of the nitration reaction.

Furthermore, computational methods can be used to explore the reactivity of this compound in various chemical transformations. By calculating the activation energies for different possible reaction pathways, the most likely reaction products can be predicted. This is particularly useful for designing new synthetic routes and for understanding the molecule's stability and degradation pathways. Studies on other pyrazole derivatives have successfully used computational methods to investigate their reaction mechanisms, demonstrating the utility of this approach. nih.gov

Transition State Calculations for Key Chemical Transformations

Transition state theory is a cornerstone of understanding chemical reactivity, and computational chemistry offers a direct route to characterizing the transition states of reactions involving pyrazole derivatives. For a molecule such as this compound, key chemical transformations would include its synthesis, such as the cyclization reaction to form the pyrazole ring, and its functionalization, like the nitration of the pyrazole core.

Transition state calculations typically involve locating the saddle point on the potential energy surface that connects reactants and products. The geometry of this transition state provides crucial insights into the reaction mechanism. For instance, in the synthesis of substituted pyrazoles, computational studies can elucidate whether the reaction proceeds via a concerted or a stepwise mechanism. The presence of bulky substituents, such as the cyclopropyl group, can significantly influence the energy of the transition state and thus the reaction rate and regioselectivity. researchgate.net

For the nitration of a pyrazole ring, transition state calculations can help to determine the preferred site of nitration and the nature of the nitrating agent's interaction with the pyrazole. The calculations would model the approach of the nitronium ion (or other nitrating species) to the pyrazole ring and identify the lowest energy pathway for the substitution reaction. The electronic effects of the existing substituents (the cyclopropyl and methyl groups) play a critical role in directing the incoming nitro group, and this is quantitatively captured in the transition state energies.

While specific energy values are not available for this compound, computational studies on similar heterocyclic systems have shown that the activation barriers for such electrophilic aromatic substitutions can be accurately predicted, providing a theoretical basis for optimizing reaction conditions.

Reaction Energy Profiles and Kinetic Parameters

A reaction energy profile, constructed from computational data, provides a visual representation of the energy changes that occur as reactants are converted into products. This profile includes the energies of the reactants, products, any intermediates, and the transition states that connect them. From this profile, key kinetic parameters such as the activation energy (Ea) and the enthalpy of reaction (ΔH) can be derived.

For a representative reaction, such as the final nitration step to form a nitropyrazole, a hypothetical reaction energy profile can be constructed based on data from analogous systems. The table below illustrates the kind of data that would be generated from such a computational study. The reaction considered here is the nitration of a generic 1,5-disubstituted pyrazole to its 3-nitro derivative.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1,5-disubstituted pyrazole + Nitrating Agent | 0.0 |

| Transition State 1 (TS1) | Formation of σ-complex | +15.2 |

| Intermediate | σ-complex (Wheland intermediate) | +5.8 |

| Transition State 2 (TS2) | Deprotonation of σ-complex | +8.1 |

| Products | 3-nitro-1,5-disubstituted pyrazole + Byproducts | -10.5 |

In Silico Screening and Virtual Design (for novel chemical applications or reactions, strictly non-biological/pharmaceutical outcomes)

Beyond understanding existing reactions, computational chemistry is a powerful tool for the in silico design and screening of molecules for novel applications. For pyrazole derivatives like this compound, this could involve exploring their potential in areas such as materials science or catalysis, while strictly avoiding biological or pharmaceutical applications.

One promising non-biological application for pyrazole derivatives is in the design of ligands for transition metal catalysts. Pyrazoles are known to be effective ligands for a variety of metals, and their electronic and steric properties can be tuned by changing the substituents on the pyrazole ring. An in silico screening workflow could be employed to identify pyrazole derivatives with optimal properties for a specific catalytic reaction.

The process would typically involve the following steps:

Library Generation: A virtual library of pyrazole derivatives with diverse substituents would be created.

Computational Modeling: The coordination of each pyrazole derivative to a target metal center would be modeled using DFT.

Property Calculation: Key properties of the resulting metal complexes, such as bond dissociation energies, electronic structure, and the energies of catalytic intermediates and transition states, would be calculated.

Screening and Selection: The calculated properties would be used to screen the virtual library and identify candidate ligands that are predicted to have high catalytic activity and selectivity.

For example, in the context of designing a new catalyst for a cross-coupling reaction, the in silico screening could aim to identify a pyrazole ligand that promotes a low-energy reductive elimination step, which is often rate-determining. The electronic properties of the nitro group and the steric bulk of the cyclopropyl group in a molecule like this compound would significantly influence its coordination chemistry and, consequently, the catalytic performance of its metal complexes.

Potential Applications of 5 Cyclopropyl 1 Methyl 3 Nitro 1h Pyrazole in Chemical Sciences